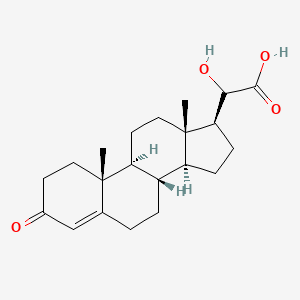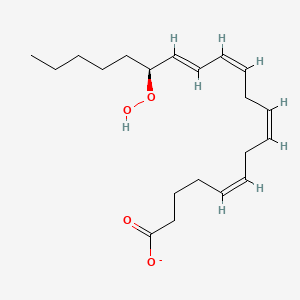
15(S)-Hpete(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15(S)-HPETE(1-) is conjugate base of 15(S)-HPETE arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a 15(S)-HPETE. It is an enantiomer of a 15(R)-HPETE(1-).
Wissenschaftliche Forschungsanwendungen
Vascular Effects
15-Hydroperoxy-eicosatetraenoic acid (15-HPETE) has been studied for its effects on vascular systems. In a study involving cats, the topical application of 15-HPETE induced arteriolar dilation and reduced responsiveness to vasoconstrictive effects. The study highlighted the role of superoxide anion radical and hydrogen peroxide in mediating these effects, implying a potential role of 15-HPETE in vascular health and pathology (Christman et al., 1984).
Biochemical Formation
15-HPETE has been identified as a precursor in the formation of novel compounds with potent biological activities. For instance, its addition to human leukocytes led to the formation of trihydroxytetraenes, indicating its involvement in complex biochemical pathways (Serhan et al., 1984).
Role in Ferroptosis
Research indicates that 15-HPETE plays a role in the process of ferroptosis, a type of cell death. The enzyme iPLA2β, by hydrolyzing 15-HpETE-PE, averts ferroptosis, suggesting a crucial balance between the formation and elimination of 15-HPETE in cellular health and disease (Sun et al., 2020).
Immunological Effects
15-HPETE is involved in the regulation of the immune system. It has been found to induce suppressor cells from human peripheral blood T cells, thus playing a role in immune responses and potentially in autoimmune disorders (Gualde et al., 1985).
Analytical Chemistry
The selective quantification of 15-HPETE and its derivatives has been a topic of interest in analytical chemistry. Improved detection methods for these compounds are crucial for studying their biological roles and potential therapeutic applications (Terao et al., 1988).
Platelet Activity
Studies on 15-HPETE have shown its impact on platelet activation and aggregation, which are critical in thrombosis and hemostasis. Its modulation of arachidonic acid metabolism in platelets indicates its potential therapeutic role in cardiovascular diseases (Coene et al., 1986).
Eigenschaften
Molekularformel |
C20H31O4- |
|---|---|
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
(5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate |
InChI |
InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/p-1/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1 |
InChI-Schlüssel |
BFWYTORDSFIVKP-VAEKSGALSA-M |
Isomerische SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])OO |
Kanonische SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)[O-])OO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



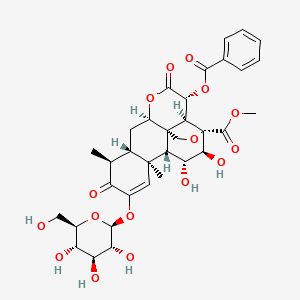
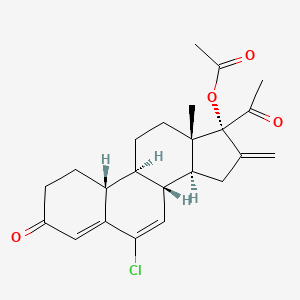
![ethyl (2E)-3-oxo-7-phenyl-5-thiophen-2-yl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1259910.png)
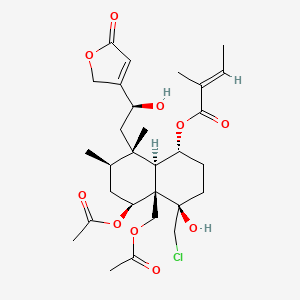
![(1S,2R,3R,4R,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadecan-7-one](/img/structure/B1259917.png)

![n-[[(5-Methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide](/img/structure/B1259919.png)
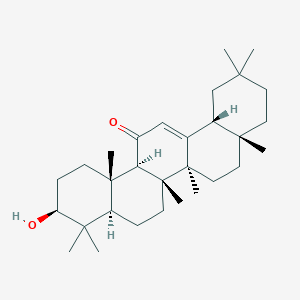
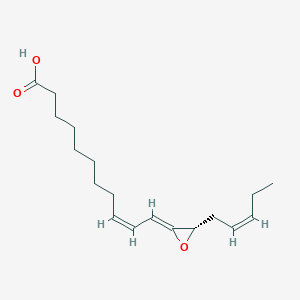
![4,4'-Bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonate](/img/structure/B1259925.png)
![[(8S,9S,13S,14S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-yl] sulfate;pyridin-1-ium](/img/structure/B1259926.png)
![(8R,9S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B1259927.png)
![N-[4-(phosphonatomethyl)phenyl]acetamide](/img/structure/B1259928.png)
